molecular formula C11H11N3 B174120 2,3-Diamino-6-phenylpyridine CAS No. 144563-51-9

2,3-Diamino-6-phenylpyridine

Cat. No. B174120
CAS RN: 144563-51-9
M. Wt: 185.22 g/mol
InChI Key: KWEKGHLBYYNQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diamino-6-phenylpyridine is an organic compound with the molecular formula C11H11N3 . It’s not intended for human or veterinary use and is used for research purposes.

Future Directions

While specific future directions for 2,3-Diamino-6-phenylpyridine are not mentioned in the search results, the field of chemistry is rapidly evolving with the help of artificial intelligence and other emerging technologies .

properties

IUPAC Name

6-phenylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-6-7-10(14-11(9)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEKGHLBYYNQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629880
Record name 6-Phenylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144563-51-9
Record name 6-Phenylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-nitro-6-phenyl-2-pyridine amine (Compound of Reference Example 112) (0.8 g), iron filings (1.3 g) and methanol (7 ml) was cooled with ice and to the suspension was added dropwise concentrated hydrochloric acid (3 ml). After the dropwise addition, the mixture was stirred at room temperature for 10 minutes and at 80° C. for 50 minutes. The reaction mixture was poured onto ice, neutralized with an aqueous solution of 8 N sodium hydroxide and extracted with ethyl acetate-tetrahydrofuran (3:1, v/v) (At that time, insolubles were filtered off by means of celite). The organic layer was dried over MgSO4, and the solvent was distilled off under reduced pressure. The resulting crystals were collected by filtration to obtain 6-phenyl-2,3-pyridine diamine (0.7 g, 99%).
Quantity
0.8 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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catalyst
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
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reactant
Reaction Step Three

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